{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Descripción
{7-[(4-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin-derived small molecule characterized by a 4-chlorobenzyl ether substituent at position 7 of the coumarin scaffold, methyl groups at positions 4 and 8, and an acetic acid moiety at position 2. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and ion transport modulation properties .
Propiedades
IUPAC Name |
2-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVOJEVXYKYSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, a derivative of coumarin, has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a coumarin backbone with a 4-chlorobenzyl ether substitution and an acetic acid moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Research indicates that coumarin derivatives can exhibit various mechanisms of action depending on their structure. For {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, the following mechanisms have been identified:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant activity against breast cancer cell lines (MCF-7), with an IC50 value indicating potent cytotoxic effects. Comparative studies suggest that similar coumarin derivatives exhibit varying levels of activity based on substituents at different positions on the coumarin ring .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, coumarins have been reported to inhibit human carbonic anhydrase (hCA) isoforms selectively, which could be relevant for tumor-targeted therapies .
- Antioxidant Activity : Coumarins generally possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer and other diseases .
Anticancer Activity
A study evaluating the anticancer activity of related coumarins found that compounds with similar structures displayed significant cytotoxicity against MCF-7 cells:
| Compound | IC50 (μM) |
|---|---|
| {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid | 9.54 |
| Coumarin derivative A | 0.47 |
| Coumarin derivative B | 16.1 |
This data highlights the potential effectiveness of {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid as a therapeutic agent against breast cancer.
Enzyme Inhibition Studies
Inhibition studies have shown that coumarin derivatives can selectively inhibit hCA IX over hCA I:
| Compound | hCA IX IC50 (nM) | hCA I IC50 (nM) |
|---|---|---|
| {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid | 21.8 | >1000 |
| Coumarin derivative C | 15 | 800 |
The selectivity for hCA IX suggests potential applications in cancer treatment where hCA IX is overexpressed.
Case Studies
- Breast Cancer Research : A study exploring the effects of various coumarins on MCF-7 cells demonstrated that those with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The study concluded that the presence of a 4-chlorobenzyl group significantly increased the anticancer activity of the compounds tested .
- Neuroprotective Effects : Another investigation into related coumarins indicated neuroprotective properties against oxidative stress-induced damage in neuronal cell cultures, suggesting broader therapeutic implications beyond oncology .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in halogen type, substituent positions, and side-chain modifications. Key examples include:
Key Observations :
- Halogen Effects : The 4-Cl-benzyl group in the target compound may enhance target binding compared to 3-Br or 3-F analogs due to optimal halogen bonding and steric positioning .
- Prodrug Strategies : Methyl ester analogs (e.g., ) are synthesized to enhance bioavailability, requiring hydrolysis in vivo for activation .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Target Compound | 384.80 | 204–206 (decomp) | 3.2 | Moderate (methanol/water) |
| 2-(7-((3-Bromobenzyl)oxy)-... (4ba) | 433.26 | 198–200 | 3.5 | Low (requires DMSO) |
| 3-(7-((7-Chloroquinolin-2-yl)methoxy)... (10) | 466.5 | 249–250 (decomp) | 4.1 | Poor (organic solvents) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
